molecular formula C9H14I2O2 B14216194 Ethyl 7,7-diiodohept-6-enoate CAS No. 823180-09-2

Ethyl 7,7-diiodohept-6-enoate

Cat. No.: B14216194
CAS No.: 823180-09-2
M. Wt: 408.01 g/mol
InChI Key: FSRRHJRHHFXMIQ-UHFFFAOYSA-N
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Description

Ethyl 7,7-diiodohept-6-enoate is an organoiodine compound characterized by a seven-carbon chain with two iodine atoms at the 7-position and an ethyl ester group at the terminal carboxylate. This structure confers unique reactivity, particularly in cross-coupling reactions and halogen-bonding interactions.

Properties

CAS No.

823180-09-2

Molecular Formula

C9H14I2O2

Molecular Weight

408.01 g/mol

IUPAC Name

ethyl 7,7-diiodohept-6-enoate

InChI

InChI=1S/C9H14I2O2/c1-2-13-9(12)7-5-3-4-6-8(10)11/h6H,2-5,7H2,1H3

InChI Key

FSRRHJRHHFXMIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC=C(I)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 7,7-diiodohept-6-enoate can be synthesized through the reaction of 6-oxoheptanoic acid ethyl ester with iodine in the presence of a base . The reaction typically involves the use of a solvent such as dichloromethane and is carried out at room temperature. The reaction proceeds via the formation of an enolate intermediate, which then reacts with iodine to form the diiodinated product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7,7-diiodohept-6-enoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon by using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products Formed

    Substitution: Formation of substituted heptenoates.

    Reduction: Formation of heptanoic acid derivatives.

    Oxidation: Formation of 7,7-diiodoheptanoic acid.

Scientific Research Applications

Ethyl 7,7-diiodohept-6-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7,7-diiodohept-6-enoate involves its reactivity towards nucleophiles and electrophiles. The iodine atoms act as leaving groups in substitution reactions, allowing the compound to undergo various transformations. The ester group can participate in hydrolysis and oxidation reactions, leading to the formation of carboxylic acids and other derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis draws parallels between Ethyl 7,7-diiodohept-6-enoate and related compounds from the evidence, focusing on functional groups, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Functional Groups Halogen Substituents Applications/Reactivity (Evidence Source)
This compound Ethyl ester, alkene, diiodo Iodine (7,7) Hypothesized: Halogen-bonding catalysis
Ethyl decanoate Ethyl ester, saturated chain None Flavoring agent (Fig. 1, )
Ethyl-9-hexadecenoate Ethyl ester, mono-unsaturated None Lipid studies (Fig. 1, )
Ethyl palmitate Ethyl ester, saturated C16 chain None Cosmetic/pharmaceutical emollient (Fig. 1, )
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Ethyl ester, methoxy, heterocycle None Bioactive intermediates (e.g., alkaloid synthesis)

Key Observations:

Halogenation Impact: Unlike common ethyl esters (e.g., Ethyl decanoate, Ethyl palmitate), this compound’s diiodo group likely enhances its electrophilicity and participation in halogen-bond-driven reactions. This contrasts with non-halogenated esters, which are primarily used in flavoring or lipid emulsions .

Alkene Reactivity: The α,β-unsaturated ester moiety in this compound may enable conjugate additions, akin to ethyl acrylate derivatives. However, iodine’s steric bulk could hinder such reactions compared to simpler unsaturated esters.

Bioactivity Potential: Ethyl esters with heterocycles (e.g., isoquinoline derivatives in ) exhibit antimicrobial or pharmacological activity. This compound’s iodine atoms might confer antifungal properties, as seen in ethyl acetate-extracted bioactive compounds (Tables 20, 23, 26 in ), though direct evidence is absent.

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